molecular formula C12H15BrO2 B8725555 2-[(2-bromophenyl)methoxy]oxane CAS No. 17100-66-2

2-[(2-bromophenyl)methoxy]oxane

Cat. No.: B8725555
CAS No.: 17100-66-2
M. Wt: 271.15 g/mol
InChI Key: RTKKOPXYLQWHBJ-UHFFFAOYSA-N
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Description

2-[(2-bromophenyl)methoxy]oxane is an organic compound that features a benzene ring substituted with a bromine atom and a tetrahydropyranyloxymethyl group. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-bromophenyl)methoxy]oxane can be synthesized through a multi-step process. One common method involves the bromination of 2-(2-tetrahydropyranyloxymethyl)benzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenyl)methoxy]oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The tetrahydropyranyl group can be oxidized to form different functional groups.

    Reduction Reactions: The compound can undergo reduction reactions to modify the benzene ring or the substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include oxidized forms of the tetrahydropyranyl group.

    Reduction Reactions: Products include reduced forms of the benzene ring or substituents.

Scientific Research Applications

2-[(2-bromophenyl)methoxy]oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)methoxy]oxane involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, allowing for the introduction of various nucleophiles to the benzene ring. The tetrahydropyranyl group can undergo hydrolysis or oxidation, leading to different functional groups that can interact with molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-bromophenyl)methoxy]oxane is unique due to the presence of the tetrahydropyranyl group, which provides additional reactivity and functionalization options compared to simpler bromobenzene derivatives. This makes it a valuable intermediate in organic synthesis and various research applications.

Properties

CAS No.

17100-66-2

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-[(2-bromophenyl)methoxy]oxane

InChI

InChI=1S/C12H15BrO2/c13-11-6-2-1-5-10(11)9-15-12-7-3-4-8-14-12/h1-2,5-6,12H,3-4,7-9H2

InChI Key

RTKKOPXYLQWHBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pyridinium p-toluenesulfonate (0.30 g, 0.0012 mol) was added to a solution of 2-bromobenzylalcohol (25 g, 0.134 mol) in dichloromethane (100 ml), and the mixture was stirred at room temperature. 3,4-Dihydro-2H-pyran (16.86 g, 0.20 mol) was added thereto. The mixture was stirred at room temperature for 2 hours. Then, saturated aqueous sodium bicarbonate solution (200 ml) was added, and the mixture was extracted with dichloromethane (200 ml). After drying over anhydrous magnesium sulfate, the solvent was evaporated to give the desired 1-bromo-2-(2-tetrahydropyranyloxymethyl)benzene (36.00 g, yield: 99.3%) as an oil.
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16.86 g
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Synthesis routes and methods II

Procedure details

Ten drops of concentrated hydrochloric acid were added to a mixture of 2-bromophenylmethanol (34 g, 0.18 mol) and 3,4-dihydro-2H-pyran (18 g, 0.22 mol), and the resulting mixture was stirred overnight at room temperature. The mixture was diluted with diethyl ether, and the organic phase was neutralized with a saturated NaHCO3 aqueous solution. Further, the resultant was dried over anhydrous MgSO4 and was concentrated under reduced pressure to obtain 2-(2-tetrahydro-2H-pyranoxymethyl)bromobenzene, to which dissolved in THF (450 mL) was added a 1.6 M n-BuLi solution in hexane (124 mL, 0.20 mol) at −78° C. over 40 minutes. The resulting solution was stirred for 50 minutes at −78° C., and chlorodimethylsilane (20 g, 0.22 mol) was added thereto. The mixture was warmed gradually at room temperature overnight and then was quenched with water. After evaporation of THF, the residue thereof was extracted with diethylether, and the combined organic layers were washed with brine, and then the resultant was dried over anhydrous MgSO4. The dried resultant was distilled under reduced pressure, thereby obtaining dimethyl[2-(2-tetrahydro-2H-pyranoxymethyl)phenyl]silane (5) (38 g, yield of 83%) as a colorless oil, bp: 135° C. (1.0 mmHg). 1H NMR (400 MHz, CDCl3) δ 7.54 (d, J=7.2 Hz, 1H), 7.44 (d, J=7.2 Hz, 1H), 7.40-7.36, (m, 1H), 7.31-7.27 (m, 1H), 4.87 (d, J=12.0 Hz, 1H), 4.74 (s, 1H), 4.60 (d, J=12.0 Hz, 1H), 4.58-4.50 (m, 1H), 4.00-3.95 (m, 1H), 3.62-3.54 (m, 1H), 1.94-1.50 (m, 6H), 0.36 (s, 6H); 13C NMR (101 MHz, CDCl3) δ 143.6, 136.5, 134.7, 129.4, 128.3, 127.0, 98.1, 69.1, 62.1, 30.6, 25.5, 19.3, −3.0, −3.1; Anal. Calcd for C14H22O2Si; C, 67.15; H, 8.86. Found: C, 67.44; H, 8.91.
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